4-bromo-N-(trifluoromethyl)aniline
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Overview
Description
4-Bromo-N-(trifluoromethyl)aniline is an organic compound with the chemical formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-N-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Another method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent. This compound is added to a solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane, and the reaction is conducted at temperatures between -10°C and 0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced with other aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are used for coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Aryl or vinyl-substituted anilines are the major products of coupling reactions.
Scientific Research Applications
4-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C7H5BrF3N |
---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
4-bromo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H |
InChI Key |
BKJSWNBGYXBBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(F)(F)F)Br |
Origin of Product |
United States |
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